molecular formula C9H10Cl2N2O2 B4727175 2-(2,3-dichlorophenoxy)propanohydrazide

2-(2,3-dichlorophenoxy)propanohydrazide

Cat. No. B4727175
M. Wt: 249.09 g/mol
InChI Key: PEDOUNVQNATQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dichlorophenoxy)propanohydrazide, also known as Propanil, is a herbicide widely used in agriculture to control weeds in rice paddies. It belongs to the chemical family of phenoxy herbicides and has been in use since the 1960s. The molecule has a unique structure that allows it to selectively target certain types of weeds while leaving the rice plants unharmed. In recent years, there has been growing interest in the scientific research application of Propanil due to its potential as a tool in the study of plant physiology and biochemistry.

Mechanism of Action

2-(2,3-dichlorophenoxy)propanohydrazide works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. This leads to a buildup of toxic intermediates that disrupt the electron transport chain in chloroplasts, ultimately leading to cell death. This compound has a selective mode of action, targeting only certain types of weeds while leaving the rice plants unharmed.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects on plants, including inhibition of photosynthesis, disruption of chlorophyll synthesis, and alteration of gene expression. It has also been shown to induce oxidative stress and damage to cell membranes, leading to cell death. These effects can be used to study the mechanisms of herbicide action and the responses of plants to environmental stress.

Advantages and Limitations for Lab Experiments

2-(2,3-dichlorophenoxy)propanohydrazide has several advantages as a tool for scientific research. It is relatively inexpensive and easy to obtain, making it accessible to researchers with limited resources. It has a selective mode of action, allowing for the study of specific types of weeds without affecting the rice plants. However, this compound also has some limitations. It can be toxic to humans and animals, and care must be taken when handling it. It also has a relatively short half-life in the environment, which can limit its effectiveness in field studies.

Future Directions

There are several areas of future research that could be explored using 2-(2,3-dichlorophenoxy)propanohydrazide. One area is the study of the molecular mechanisms of herbicide resistance in weeds, which could help to develop new strategies for weed control. Another area is the investigation of the effects of this compound on non-target organisms, such as insects and microorganisms, which could help to assess its environmental impact. Additionally, this compound could be used to study the effects of environmental stress on plant physiology and biochemistry, which could have implications for crop breeding and agricultural practices.
Conclusion:
In conclusion, this compound is a herbicide with a unique structure and selective mode of action that has been widely used in agriculture for several decades. It has also been used extensively in scientific research to study the physiological and biochemical effects of herbicides on plants. This compound has a range of advantages and limitations as a tool for research, and there are several areas of future research that could be explored using this molecule. Overall, this compound has the potential to be a valuable tool in the study of plant physiology and biochemistry, and its scientific research application should continue to be explored.

Scientific Research Applications

2-(2,3-dichlorophenoxy)propanohydrazide has been used extensively in scientific research to study the physiological and biochemical effects of herbicides on plants. It has been shown to inhibit photosynthesis by blocking the electron transport chain in chloroplasts, leading to a decrease in ATP production and ultimately cell death. This makes this compound a useful tool for investigating the mechanisms of photosynthesis and the effects of herbicides on plant growth and development.

properties

IUPAC Name

2-(2,3-dichlorophenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-7-4-2-3-6(10)8(7)11/h2-5H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDOUNVQNATQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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